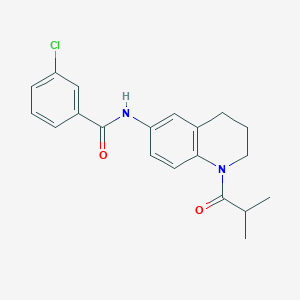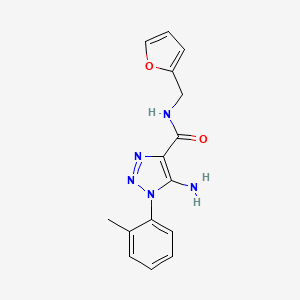
5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the triazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to the suppression of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its versatility. This compound can be easily modified to create new derivatives with different properties. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the development of new derivatives with improved solubility and bioactivity. Another direction is the investigation of its potential applications in other fields, such as catalysis and energy storage. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of furan-2-carbaldehyde, o-toluidine, and 5-amino-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product depends on the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas adsorption capacity.
Eigenschaften
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-2-3-7-12(10)20-14(16)13(18-19-20)15(21)17-9-11-6-4-8-22-11/h2-8H,9,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCQPHHRQPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
![N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B2603652.png)
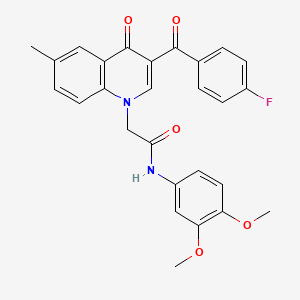
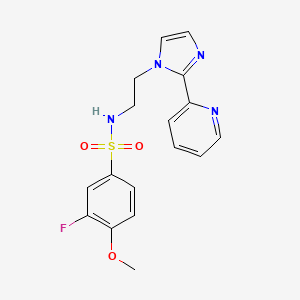

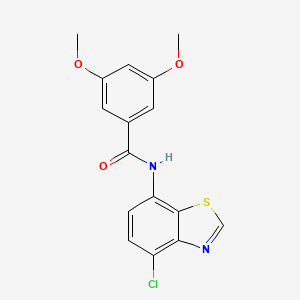
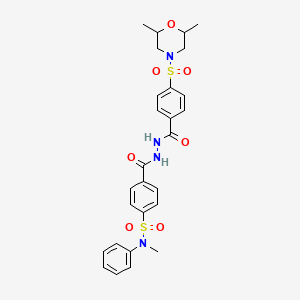
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)
![(4aR,5R,5aR,8aR,9S)-7-(4-chlorophenyl)-10-(pyridin-3-yl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2603666.png)
![2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2603667.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2603669.png)
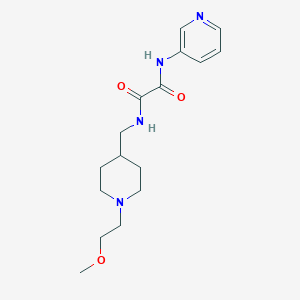
![1-{[4-(3-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2603672.png)
